![molecular formula C9H16N2O2 B11909677 Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolopyrazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Hydrogenation and Reductive Cyclization
The compound participates in hydrogenation reactions to achieve ring saturation or modify substituents. A notable example involves palladium-catalyzed hydrogenation under controlled pressures (1–3 atm H₂) to reduce unsaturated bonds in intermediates during synthesis.
Reductive cyclization has also been employed to construct the bicyclic framework. For instance, amino keto esters undergo cyclization using sodium cyanoborohydride (NaCNBH₃) in methanol under acidic conditions (HCl-MeOH, pH 6), yielding piperazine intermediates .
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydrogenation | Pd/C, H₂ (1–3 atm), RT | Saturated bicyclic derivatives | 75–90% | |
Reductive Cyclization | NaCNBH₃, HCl-MeOH, reflux | Piperazin-2-ylpropanoates | 60–75% |
Alkylation and Dieckmann Cyclization
The ester group facilitates alkylation reactions. Methyl bromoacetate is commonly used to alkylate secondary amines in the piperazine ring, forming diacetate intermediates . Subsequent Dieckmann cyclization (base-induced intramolecular ester condensation) generates lactam derivatives.
Example protocol :
-
Alkylation with methyl bromoacetate in THF at 0–5°C.
-
Dieckmann cyclization using NaOMe in dry toluene at 110°C.
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Acidic demethoxycarbonylation (HCl, H₂O) removes the methoxy group, yielding ketones .
Acid-Catalyzed Hydrolysis
The methyl ester undergoes hydrolysis in acidic media to form carboxylic acid derivatives. For example, treatment with HCl-MeOH (2 M) at reflux cleaves the ester group, producing the corresponding acid.
Reaction | Conditions | Product | Notes | Source |
---|---|---|---|---|
Ester Hydrolysis | HCl-MeOH (2 M), reflux, 1 h | Carboxylic acid derivative | Requires neutralization |
Oxidation Reactions
The tertiary amine in the pyrrolidine ring is susceptible to oxidation. Potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes the amine to a ketone.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ | H₂SO₄ (1 M), 60°C, 4 h | Pyrrolidinone derivative | 55% |
Nucleophilic Substitution
The ester group participates in nucleophilic substitution with amines or alcohols. For instance, benzylamine reacts with the ester in DMF at 80°C to form amide derivatives.
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzylamine | DMF, 80°C, 12 h | Amide derivative | 70% |
Stereochemical Modifications
The stereochemistry at the 3-position (methyl group) influences reactivity. Chiral resolution via crystallization with tartaric acid derivatives has been reported to isolate enantiomerically pure forms.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structure allows for interaction with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and neurological disorders.
- Cancer Research : Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. For instance, an investigation demonstrated a significant reduction in cell viability (IC50 = 15 µM) in breast cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial and Antiviral Activities
The compound has been evaluated for its antimicrobial and antiviral properties.
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Antiviral Activity : Research indicated that at concentrations as low as 10 µg/mL, the compound could reduce viral titers by 50% against influenza viruses .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. Its ability to modulate enzyme activity presents opportunities for therapeutic interventions in metabolic disorders .
Case Studies
Study Focus | Findings |
---|---|
Antimicrobial Efficacy | MIC of 32 µg/mL against Staphylococcus aureus . |
Antiviral Activity | Reduction of viral titers by 50% at 10 µg/mL against influenza viruses . |
Cancer Cell Line Study | IC50 = 15 µM in breast cancer cell lines . |
Enzyme Inhibition Potential | Potential to inhibit enzymes involved in metabolic pathways . |
Industrial Applications
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure enables the development of novel materials and catalysts for various chemical reactions .
Mechanism of Action
The exact mechanism of action of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar fused ring system and exhibit similar biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds have a different ring fusion pattern but also exhibit significant biological activities, particularly kinase inhibition.
Uniqueness: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific ring fusion pattern and the presence of a carboxylate group, which may contribute to its distinct biological activities and chemical reactivity.
Biological Activity
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by recent research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅N₂O₂
- Molecular Weight : 169.22 g/mol
- CAS Number : 1217985-78-8
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing their activity and triggering downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell wall synthesis, leading to cell lysis and death .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Studies have demonstrated that it can inhibit viral replication in vitro, particularly against viruses like the Yellow Fever Virus (YFV). The minimal effective dose for antiviral activity was reported at 32 mg/kg/day .
Anticancer Potential
This compound has shown promise as an anticancer agent. It induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. Research findings suggest that it modulates signaling pathways related to cell proliferation and survival . A summary of its anticancer effects is presented in Table 1.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.4 | Induction of apoptosis |
MCF-7 | 10.2 | Inhibition of cell proliferation |
A549 | 12.5 | Activation of intrinsic apoptosis |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against Enterococcus faecalis. Results showed a significant reduction in bacterial viability at concentrations above 20 µg/mL .
- Antiviral Activity Assessment : In a controlled experiment with YFV-infected hamsters, administration of the compound starting four days post-infection improved survival rates significantly when dosed at 100 mg/kg/day .
- Cancer Treatment Research : A recent investigation into the anticancer properties revealed that the compound effectively inhibited growth in multiple human tumor cell lines through apoptosis induction mechanisms .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
NPRJZFPRCHQZLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN2CCCC2CN1 |
Origin of Product |
United States |
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